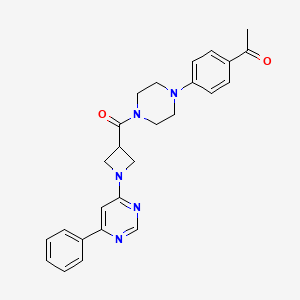

1-(4-(4-(1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone

Description

The compound 1-(4-(4-(1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone is a heterocyclic molecule featuring:

- An azetidine ring (4-membered nitrogen-containing heterocycle) linked via a carbonyl group to a piperazine moiety, enhancing conformational flexibility and receptor binding.

- A phenyl-ethanone terminal group, which may influence solubility and pharmacokinetic properties.

This structural complexity suggests applications in targeting enzymes like CYP51 (involved in sterol biosynthesis) or neurotransmitter receptors (e.g., dopamine, serotonin).

Properties

IUPAC Name |

1-[4-[4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperazin-1-yl]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O2/c1-19(32)20-7-9-23(10-8-20)29-11-13-30(14-12-29)26(33)22-16-31(17-22)25-15-24(27-18-28-25)21-5-3-2-4-6-21/h2-10,15,18,22H,11-14,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAVCDODAALHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(4-(1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features several key structural elements:

- Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's biological activity.

- Pyrimidine moiety : A six-membered ring containing two nitrogen atoms, known for its role in various biological processes.

- Piperazine group : A six-membered ring that often enhances the pharmacological profile of drug candidates.

Research indicates that compounds similar to 1-(4-(4-(1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone may interact with various biological targets, including:

- Serotonergic receptors : Influencing mood and anxiety pathways.

- Dopaminergic pathways : Potential implications for neuropsychiatric disorders.

Pharmacological Effects

The biological activity can be summarized as follows:

Study 1: Antidepressant Activity

In a study evaluating the antidepressant-like effects of related compounds, it was shown that administration of similar azetidine derivatives significantly reduced immobility time in forced swimming tests, indicating potential antidepressant properties. This effect was reversed by monoaminergic antagonists, underscoring the involvement of serotonin and norepinephrine pathways in mediating these effects .

Study 2: Anxiolytic Activity

Another research effort focused on the anxiolytic properties of piperazine derivatives. The compound demonstrated increased entries into open arms during elevated plus maze tests, suggesting reduced anxiety levels. These findings were corroborated by receptor binding studies that highlighted interactions with serotonergic receptors .

Comparative Analysis with Similar Compounds

To better understand the unique attributes of 1-(4-(4-(1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone , a comparison with similar compounds is valuable:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1,3-benzothiazol-2-yl)-1-(6-phenylyrimidin-4-y)azetidine | Benzothiazole and azetidine structure | Moderate anti-inflammatory activity |

| 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl) | Piperazine with antioxidant properties | Antioxidant and CNS depressant effects |

Comparison with Similar Compounds

Pyridine-Based CYP51 Inhibitors

Compounds such as (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) and N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD) are non-azolic CYP51 inhibitors with activity against Trypanosoma cruzi (Chagas disease pathogen).

- Structural Differences : UDO/UDD replace the pyrimidine-azetidine core with pyridine and trifluoromethylphenyl groups.

- Activity : Both show efficacy comparable to posaconazole but lack the azetidine-carbonyl-piperazine scaffold, which may affect target selectivity .

Table 1: Key Features of CYP51-Targeting Analogs

| Compound | Core Structure | Key Substituents | Biological Activity |

|---|---|---|---|

| Target Compound | Pyrimidine-azetidine | Phenyl-ethanone, piperazine | Potential enzyme inhibition |

| UDO | Pyridine-piperazine | Trifluoromethylphenyl, chlorophenyl | Anti-T. cruzi (CYP51) |

| UDD | Pyridine-piperidine | Trifluoromethylphenyl | Anti-T. cruzi (CYP51) |

Piperazine-Linked Pyridine Derivatives

1-(4-(4-(3-Chloro-5-nitropyridin-2-yloxy)phenyl)piperazin-1-yl)ethanone (4) is synthesized via nucleophilic substitution of 2,3-dichloro-5-nitropyridine with piperazine-phenolic intermediates .

- Structural Similarities: Shares the piperazine-phenyl-ethanone backbone.

- Functional Differences : Replaces the azetidine-pyrimidine group with a nitro-chloropyridine moiety, likely altering redox properties and target engagement .

Urea Derivatives with Piperazine-Thiazole Scaffolds

A series of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives and urea analogs (e.g., 11a–11o) feature piperazine linked to thiazole or pyridine groups.

- Activity Trends : Substituents like trifluoromethyl, chloro, or methoxy groups on the arylurea moiety modulate yields (83–88%) and mass spectral profiles (e.g., 11k : m/z 568.2 [M+H]⁺) .

- Comparison : The target compound’s azetidine-pyrimidine core may offer improved metabolic stability compared to urea-based analogs .

Biphenyl-Arylpiperazine Derivatives

1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives exhibit antipsychotic activity via dopamine and serotonin receptor modulation.

- Key Examples: 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone: Lower catalepsy induction. 1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone: High anti-dopaminergic activity.

- Structural Contrast: The target compound lacks the biphenyl group but retains the arylpiperazine-ethanone motif, suggesting divergent CNS vs. antiparasitic applications .

Triazole- and Tetrazole-Containing Analogs

Compounds like 1-(4-(4-((5-chloro-4-((2-(1-methyl-1H-tetrazol-5-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethanone (m8) incorporate tetrazole rings.

- Synthesis: Microwave-assisted coupling of piperazine-ethanone with chloropyrimidine intermediates (41.8% yield for m8) .

- Comparison : The azetidine group in the target compound may confer distinct steric effects compared to tetrazole-containing analogs .

Table 2: Comparative Pharmacological Profiles

| Compound Type | Target/Activity | Advantage Over Target Compound | Limitation |

|---|---|---|---|

| Pyridine-based (UDO/UDD) | CYP51 (anti-T. cruzi) | Proven in vivo efficacy | Limited structural complexity |

| Biphenyl-arylpiperazines | Dopamine/Serotonin receptors | High CNS activity | Catalepsy risk |

| Urea derivatives (11a–11o) | Undefined targets | High synthetic yields | Metabolic instability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.